molecular formula C14H17BrClNO B1372046 {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride CAS No. 1210667-56-3

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride

Cat. No.: B1372046
CAS No.: 1210667-56-3
M. Wt: 330.65 g/mol
InChI Key: MLLGPFOUYJLGHM-UHFFFAOYSA-N
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Description

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride is a chemical compound with the molecular formula C14H17BrClNO and a molecular weight of 330.65 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety linked to an ethylamine group via an ether linkage. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride involves its interaction with specific molecular targets. The bromonaphthalene moiety allows the compound to interact with aromatic binding sites, while the ethylamine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

2-(6-bromonaphthalen-2-yl)oxy-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO.ClH/c1-2-16-7-8-17-14-6-4-11-9-13(15)5-3-12(11)10-14;/h3-6,9-10,16H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLGPFOUYJLGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC2=C(C=C1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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